molecular formula C5H2ClN3S B8572488 2-Chloro-5-isothiocyanatopyrazine

2-Chloro-5-isothiocyanatopyrazine

Cat. No. B8572488
M. Wt: 171.61 g/mol
InChI Key: JCCBPZODLWJHLR-UHFFFAOYSA-N
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Patent
US08278320B2

Procedure details

A solution of 5-chloropyrazin-2-amine (12.95 g, 100 mmol) and 1,1′-thiocarbonyldipyridin-2(1H)-one (27.9 g, 120 mmol) was stirred in DCM (200 mL) at room temperature for 1 h. The reaction was concentrated to ca. 100 mL volume and filtered through a pad of silica gel (1 L), washing with 10% EtOAc in hexanes. The filtrate was concentrated and dried to afford 2-chloro-5-isothiocyanatopyrazine (14.32 g, 83 mmol, 83% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 8.38 (d, J=1.26 Hz, 1H) 8.18 (d, J=1.26 Hz, 1H). MS (LC/MS) R.T.=1.84; [M+H]+=172.09.
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:10]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[N:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
12.95 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)N
Name
Quantity
27.9 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to ca. 100 mL volume
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (1 L)
WASH
Type
WASH
Details
washing with 10% EtOAc in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 83 mmol
AMOUNT: MASS 14.32 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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